molecular formula C32H30N4O8S B12774726 4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid CAS No. 70955-78-1

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid

Cat. No.: B12774726
CAS No.: 70955-78-1
M. Wt: 630.7 g/mol
InChI Key: OPBZLOSAMXOCPQ-UHFFFAOYSA-N
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Description

Diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated is a complex polymeric compound It is synthesized from diphenyl isophthalate and 3,3’,4,4’-tetraminobiphenyl, and further modified by sulfation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of isophthalic acid with phenol.

    Continuous Polymerization: Continuous polymerization in industrial reactors.

    Sulfation in Reactors: Sulfation using industrial-grade sulfur trioxide or chlorosulfonic acid in specialized reactors.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced aromatic compounds.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

Biology

    Biocompatibility: Investigated for potential use in biomedical applications due to its biocompatibility.

Medicine

    Drug Delivery: Explored as a potential material for drug delivery systems.

Industry

    Coatings: Used in the production of high-performance coatings.

    Membranes: Employed in the fabrication of membranes for filtration and separation processes.

Mechanism of Action

The mechanism by which diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated exerts its effects involves interactions with various molecular targets. The sulfated groups enhance its solubility and reactivity, allowing it to interact with biological molecules and catalyze reactions. The polymer’s structure enables it to form stable complexes with metal ions, which can be utilized in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl Phthalate: Similar ester structure but lacks the amino and sulfated groups.

    3,3’,4,4’-Tetraminobiphenyl: The monomeric form without esterification and sulfation.

    Polybenzoxazole: Another high-performance polymer with different functional groups.

Uniqueness

Diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated is unique due to its combination of ester, amino, and sulfated groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound.

Properties

CAS No.

70955-78-1

Molecular Formula

C32H30N4O8S

Molecular Weight

630.7 g/mol

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid

InChI

InChI=1S/C20H14O4.C12H14N4.H2O4S/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;1-5(2,3)4/h1-14H;1-6H,13-16H2;(H2,1,2,3,4)

InChI Key

OPBZLOSAMXOCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.OS(=O)(=O)O

Related CAS

70955-78-1

Origin of Product

United States

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